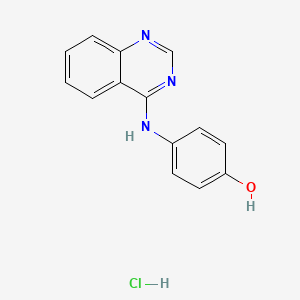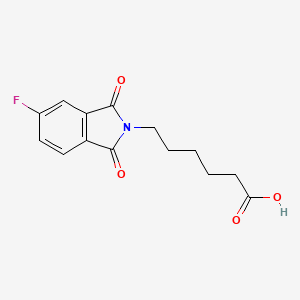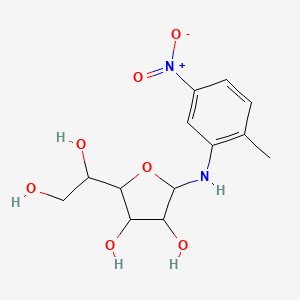
4-(4-quinazolinylamino)phenol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-quinazolinylamino)phenol hydrochloride is a chemical compound that has been extensively used in scientific research due to its unique properties. It is a white crystalline powder that is soluble in water and has a molecular weight of 311.80 g/mol. This compound is also known as PD 153035 and is commonly used as an inhibitor of the epidermal growth factor receptor (EGFR).
Mécanisme D'action
PD 153035 is a potent inhibitor of EGFR tyrosine kinase activity. It binds to the ATP-binding site of the receptor, preventing the phosphorylation of downstream signaling molecules. This leads to the inhibition of cell proliferation, migration, and survival.
Biochemical and Physiological Effects:
PD 153035 has been shown to have a significant effect on the biochemical and physiological processes in cancer cells. It has been reported to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. PD 153035 has also been shown to reduce the invasiveness and metastasis of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
PD 153035 has several advantages for use in lab experiments. It is a potent and selective inhibitor of EGFR, making it a valuable tool for studying the role of EGFR in various biological processes. However, PD 153035 has limitations due to its low solubility in water, which can make it difficult to use in some experimental conditions.
Orientations Futures
There are several future directions for research on PD 153035. One area of research is the development of more potent and selective inhibitors of EGFR. Another area of research is the investigation of the role of EGFR in other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, the use of PD 153035 in combination with other drugs for cancer treatment is an area of active research.
Méthodes De Synthèse
The synthesis of 4-(4-quinazolinylamino)phenol hydrochloride involves the reaction of 4-chloro-3-nitrophenol with 2-aminobenzonitrile in the presence of a catalyst. The resulting compound is then reduced to form the final product. The synthesis process is a multi-step procedure that requires careful control of reaction conditions to obtain a high yield of the desired product.
Applications De Recherche Scientifique
PD 153035 has been extensively used in scientific research to study the role of EGFR in various biological processes. It has been used to investigate the effects of EGFR inhibition on cancer cell growth, migration, and invasion. PD 153035 has also been used to study the molecular mechanisms involved in EGFR signaling pathways and their role in diseases such as cancer.
Propriétés
IUPAC Name |
4-(quinazolin-4-ylamino)phenol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O.ClH/c18-11-7-5-10(6-8-11)17-14-12-3-1-2-4-13(12)15-9-16-14;/h1-9,18H,(H,15,16,17);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIPXYAUOTKPXJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
13.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49642975 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(quinazolin-4-ylamino)phenol Hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-fluorobenzamide](/img/structure/B4942273.png)
![2-{4-[(2,4-dichlorobenzyl)oxy]benzylidene}-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4942274.png)
![N-(2-fluoro-5-nitrophenyl)-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenoxy]acetamide](/img/structure/B4942280.png)
![1-[3-(benzyloxy)-4-methoxybenzyl]-4-(phenylacetyl)piperazine oxalate](/img/structure/B4942282.png)
![3-[3-(3-chlorophenoxy)-2-hydroxypropyl]-2-ethyl-1-methyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B4942286.png)


![2-({3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)-6-ethoxyphenol](/img/structure/B4942306.png)
![1-(3,4-dimethylphenyl)-2-[(6-phenyl-4-pyrimidinyl)thio]ethanone](/img/structure/B4942311.png)
![4-methyl-3-nitro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4942317.png)
![N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-5-quinoxalinecarboxamide](/img/structure/B4942322.png)


![3-[(4-phenyl-1-piperazinyl)methyl]phenol](/img/structure/B4942352.png)